Allyl phenylacetate

Description

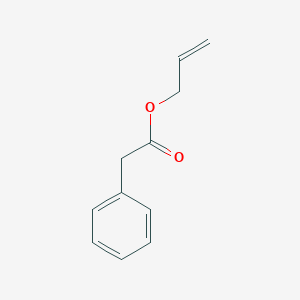

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDYAMJXVAUTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061977 | |

| Record name | Allyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, slightly viscous liquid with a honey-like odour | |

| Record name | Allyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/539/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

239.00 to 240.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propenyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.033-1.041 | |

| Record name | Allyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/539/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1797-74-6 | |

| Record name | 2-Propen-1-yl benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1797-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001797746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D2NBC7K7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propenyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties and Structure of Allyl Phenylacetate (B1230308)

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of allyl phenylacetate. The information is intended for researchers, scientists, and professionals in the field of drug development and other related scientific disciplines.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name prop-2-enyl 2-phenylacetate, is an ester recognized for its characteristic fruity, honey-like aroma.[1] It is utilized in the fragrance and flavoring industries.[1] While it is a known ligand for the human olfactory receptor OR51L1, it has not been reported to occur naturally.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | prop-2-enyl 2-phenylacetate |

| CAS Number | 1797-74-6 |

| Molecular Formula | C₁₁H₁₂O₂ |

| SMILES | C=CCOC(=O)CC1=CC=CC=C1 |

| InChI | InChI=1S/C11H12O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |

| InChIKey | ZCDYAMJXVAUTIM-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 176.21 g/mol |

| Appearance | Colorless, slightly viscous liquid with a honey-like odor |

| Boiling Point | 239-240 °C at 760 mmHg |

| Melting Point | 20.18 °C (calculated) |

| Density | 1.033-1.041 g/mL at 25 °C |

| Refractive Index | 1.508 at 20 °C |

| Solubility | Insoluble in water; miscible with alcohol and oils |

| Vapor Pressure | 0.026 mmHg at 25 °C |

| Flash Point | >100 °C (>212 °F) |

| log KOW | 2.93 (calculated) |

Chemical Structure

This compound is an ester comprised of a phenylacetyl group attached to an allyl alcohol moiety. The key functional groups are the ester, the aromatic phenyl ring, and the terminal alkene of the allyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is commonly achieved through the Fischer esterification of phenylacetic acid with allyl alcohol, using a strong acid as a catalyst.[1]

Materials:

-

Phenylacetic acid

-

Allyl alcohol (in excess)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine phenylacetic acid and an excess of allyl alcohol (e.g., 1.5 to 2 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).

-

Once the reaction is complete (no more water is collected or starting material is consumed), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

-

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms and their chemical environments.

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Mass Spectrometry (MS):

-

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

Caption: Analytical workflow for this compound.

Spectroscopic Data Interpretation

¹H NMR Spectrum:

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Allyl Protons:

-

A multiplet around δ 5.9 ppm for the proton on the central carbon of the double bond (-CH=).

-

Two multiplets around δ 5.2-5.3 ppm for the two terminal vinyl protons (=CH₂).

-

A doublet of triplets around δ 4.6 ppm for the two methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-).

-

-

Methylene Protons: A singlet around δ 3.6 ppm for the two methylene protons between the phenyl ring and the carbonyl group (-CH₂-C=O).

¹³C NMR Spectrum:

-

Carbonyl Carbon: A signal around δ 171 ppm.

-

Aromatic Carbons: Signals in the range of δ 127-134 ppm.

-

Allyl Carbons:

-

A signal around δ 132 ppm for the internal alkene carbon (-CH=).

-

A signal around δ 118 ppm for the terminal alkene carbon (=CH₂).

-

A signal around δ 65 ppm for the methylene carbon attached to the ester oxygen (-O-CH₂-).

-

-

Methylene Carbon: A signal around δ 41 ppm for the methylene carbon adjacent to the phenyl ring (-CH₂-Ph).

IR Spectrum:

-

C=O Stretch (Ester): A strong absorption band around 1735 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

-

=C-H Stretch (Alkene and Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Alkane): Absorption bands below 3000 cm⁻¹.

-

C=C Stretch (Alkene and Aromatic): Absorption bands in the region of 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak at m/z = 176, corresponding to the molecular weight of this compound.

-

Major Fragment Ions: A prominent peak at m/z = 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which is a common fragment for compounds containing a benzyl (B1604629) group. Other fragments may be observed due to the loss of the allyl group or other rearrangements.

References

An In-depth Technical Guide to Allyl Phenylacetate (CAS 1797-74-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenylacetate (B1230308) (CAS 1797-74-6) is an aromatic ester recognized for its characteristic sweet, honey-like, and fruity aroma.[1][2] While extensively utilized in the flavor and fragrance industries, its potential applications and biological interactions are of increasing interest to the scientific community.[2][3] This document provides a comprehensive technical overview of allyl phenylacetate, consolidating its chemical and physical properties, experimental protocols for its synthesis and analysis, and a review of its known biological activities and toxicological profile. The information is intended to serve as a foundational resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow, slightly viscous liquid under standard conditions.[1][2] It is a synthetic compound that has not been reported to occur naturally.[4] Its key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1797-74-6 | [5] |

| Molecular Formula | C₁₁H₁₂O₂ | [3] |

| Molecular Weight | 176.21 g/mol | [2][3] |

| IUPAC Name | prop-2-enyl 2-phenylacetate | [5] |

| Synonyms | Phenylacetic acid allyl ester, Allyl α-toluate | [3][5] |

| Appearance | Colorless to pale yellow, slightly viscous liquid | [1][2] |

| Odor | Sweet, honey-like, fruity, with rum undertones | [1][2] |

| Boiling Point | 239-240 °C (at 760 mmHg) | [1][3] |

| Density | 1.037 g/mL at 25 °C | [1] |

| Refractive Index | 1.507 to 1.510 at 20 °C | [5] |

| Flash Point | >100 °C (>212 °F) | [3][5] |

| Water Solubility | 181.9 mg/L (estimated) | [6] |

| LogP | 2.81 - 2.93 (estimated) | [1][6] |

Experimental Protocols

Synthesis: Fischer-Tazewell Esterification

This compound is commonly synthesized via the Fischer-Tazewell esterification of phenylacetic acid and allyl alcohol, using a strong acid catalyst such as sulfuric acid.[2][7] The reaction is reversible and is typically driven towards the product by using an excess of one reactant (usually the less expensive alcohol) and/or by removing water as it is formed.[7][8]

Detailed Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a condenser, combine phenylacetic acid (1.0 eq), allyl alcohol (1.5-2.0 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene, isohexanes).[2]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% of the carboxylic acid mass) to the stirred mixture.[2]

-

Reflux: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent, driving the equilibrium towards the formation of the ester.[2][9]

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap or by using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and remove any unreacted phenylacetic acid.[10]

-

Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual salts and water.[10]

-

Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude ester by vacuum distillation to obtain the final high-purity this compound.[2]

-

Figure 1: General experimental workflow for the synthesis and purification of this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly effective method for the identification and quantification of volatile compounds like this compound in complex mixtures, such as fragrance or flavor formulations.[11][12]

Detailed Methodology:

-

Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethanol) to a concentration within the calibrated range of the instrument. Add an internal standard if quantitative analysis is required.

-

GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 6890N or similar.[13]

-

Column: A nonpolar or mid-polar capillary column, such as a DB-5ms or HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm), is typically used.[13]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Inlet: Split/splitless injector, typically operated at 250 °C.

-

Oven Program: A temperature gradient is used to separate the components. For example, start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280-300 °C and hold for 5 minutes.[13]

-

Mass Spectrometer: Agilent 5975 MS or similar, coupled to the GC.[13]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify this compound by comparing its retention time and the fragmentation pattern of its mass spectrum with that of a certified reference standard or a library database (e.g., NIST, Wiley).[5] The mass spectrum is characterized by its molecular ion peak and key fragment ions. Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from standards.

Figure 2: General workflow for the quantitative analysis of this compound by GC-MS.

Biological Activity and Toxicology

Toxicological Profile

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[14] It is also known to cause skin and serious eye irritation.[14] The toxicological data is summarized in the table below. The toxicity of many allyl esters is often linked to their potential hydrolysis to allyl alcohol, which is metabolized to the hepatotoxic compound acrolein.[11]

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat | Oral | 650 mg/kg | [14][15] |

| Acute Dermal LD₅₀ | Rabbit | Dermal | >310 mg/kg | [14] |

| Skin Irritation | Human, Rabbit | Dermal | Irritant | [1][14] |

| Eye Irritation | - | - | Causes serious eye irritation | [14] |

| Genotoxicity | In vitro | BlueScreen Assay | Negative for cytotoxicity and genotoxicity | [6] |

| Skin Sensitization | Human | Maximization Test | No sensitization observed when controlling for free allyl alcohol | [16] |

Metabolic Pathways and Mechanism of Action

The biological activity of this compound is not extensively studied, particularly in the context of drug development signaling pathways. Its primary known interactions are related to olfaction and its metabolic fate.

-

Olfactory Receptor Interaction: this compound is one of the few known specific ligands for the human olfactory receptor OR51L1, which contributes to its distinct honey-like scent perception.[2][4]

-

Metabolism: In humans, it is expected that this compound would first undergo hydrolysis by esterase enzymes to yield allyl alcohol and phenylacetate (phenylacetic acid). The phenylacetate moiety then enters a well-characterized metabolic pathway for xenobiotic clearance.[17][18] Phenylacetate is activated to phenylacetyl-CoA, which is then conjugated primarily with the amino acid L-glutamine to form phenylacetylglutamine.[17][19] This water-soluble conjugate is then efficiently excreted in the urine.[17] This pathway is also utilized by the drug sodium phenylacetate, which acts as an ammonia (B1221849) scavenger in the treatment of urea (B33335) cycle disorders.[18][19]

Figure 3: Proposed metabolic pathway of this compound in humans.

Applications

The primary applications of this compound are derived from its potent aromatic properties:

-

Fragrance and Perfume Industry: It is used as a fragrance ingredient in perfumes, soaps, lotions, and other personal care products to impart a sweet, floral, and long-lasting jasmine-like scent.[2][3]

-

Flavoring Industry: It is employed as a flavoring agent in food and beverages, particularly in honey, pineapple, and various fruit flavors for products like candy and baked goods.[1][3]

-

Research: As a known ligand for the olfactory receptor OR51L1, it can be used as a chemical probe in studies of olfaction and chemosensation.[4]

Safety and Handling

This compound is classified as toxic in contact with skin and harmful if swallowed or inhaled.[14] It causes skin and serious eye irritation.[14] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical.[14] Work should be conducted in a well-ventilated area or a chemical fume hood.[5] Store in a cool, dry place away from incompatible materials.[20] Dispose of contents and container to an approved waste disposal plant.[11]

References

- 1. spectrabase.com [spectrabase.com]

- 2. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C11H12O2 | CID 15717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. athabascau.ca [athabascau.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. QUANTITATION OF ALLYL ESTERS, LINALOOL, CITRAL, AND LINALYL ACETATE IN YOGURT AND SOFT DRINKS BY MEANS OF GC-MS [agris.fao.org]

- 12. gcms.cz [gcms.cz]

- 13. rsc.org [rsc.org]

- 14. CN101265186A - Method for synthesizing allyl phenoxyacetate by ionic liquid - Google Patents [patents.google.com]

- 15. cerritos.edu [cerritos.edu]

- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 17. SMPDB [smpdb.ca]

- 18. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Allyl Phenylacetate from Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of allyl phenylacetate (B1230308) from phenylacetic acid, primarily focusing on the Fischer-Speier esterification method. This document outlines the core chemical principles, detailed experimental protocols, and characterization of the final product. The information is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a practical guide for laboratory application. Allyl phenylacetate is a valuable ester known for its fruity, honey-like aroma, finding applications in the fragrance and flavoring industries.[1]

Introduction to this compound Synthesis

The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of phenylacetic acid with allyl alcohol. This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[2][3] The reaction is reversible, and therefore, strategies must be employed to drive the equilibrium towards the formation of the desired ester product.[4] Common methods to achieve this include using an excess of one of the reactants (typically the more cost-effective or easily removable one, in this case, allyl alcohol) or by the continuous removal of water as it is formed, often accomplished using a Dean-Stark apparatus.[2][5]

Various acid catalysts can be employed to facilitate this reaction, with sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) being the most common homogeneous catalysts.[2] Heterogeneous catalysts, such as acidic ion-exchange resins like Amberlyst-15, offer a more environmentally friendly alternative, allowing for easier separation and potential recycling of the catalyst.

Reaction Mechanism and Signaling Pathway

The Fischer esterification of phenylacetic acid with allyl alcohol proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the phenylacetic acid, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the allyl alcohol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, yields the final product, this compound, and regenerates the acid catalyst.

Caption: Fischer esterification mechanism for this compound synthesis.

Quantitative Data Presentation

The yield of this compound is highly dependent on the reaction conditions, including the choice of catalyst, reaction temperature, and method of water removal. Below is a summary of reported yields for the esterification of phenylacetic acid under different catalytic systems.

| Catalyst | Alcohol | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid (H₂SO₄) | Allyl Alcohol | Reflux | 2 | ~86 | [6] |

| Amberlyst-15 | Various alcohols | 110 | 6 | ~80 |

Note: The yield reported for Amberlyst-15 is a general finding for the esterification of phenylacetic acid with several hydroxylated derivatives, including propan-1-ol, phenylmethanol, prop-2-en-1-ol (allyl alcohol), and cyclohexanol.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via Fischer esterification using a sulfuric acid catalyst.

Materials and Equipment

-

Phenylacetic acid

-

Allyl alcohol (ensure it is anhydrous for best results)

-

Concentrated sulfuric acid (H₂SO₄)

-

Isohexanes (or another suitable solvent for azeotropic water removal, e.g., toluene)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus (10 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Vacuum distillation apparatus

-

Rotary evaporator (optional)

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Detailed Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 34.0 g (0.25 mol) of phenylacetic acid, 21.8 g (0.375 mol, 1.5 equivalents) of allyl alcohol, and 30 mL of isohexanes.

-

Catalyst Addition: Carefully add 0.25 mL of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux and Water Removal: Attach a 10 mL Dean-Stark apparatus and a reflux condenser to the round-bottom flask. Heat the mixture to a gentle reflux. The isohexanes will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap. Continue the reflux for approximately 2 hours, or until no more water is collected in the trap.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Wash the organic layer successively with:

-

100 mL of cold water (repeat twice).

-

100 mL of 5% sodium bicarbonate solution (repeat twice, be cautious of gas evolution).

-

100 mL of saturated sodium chloride solution (brine). If an emulsion forms, the addition of more brine can help to break it.

-

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate for at least 1 hour with occasional swirling.

-

Solvent Removal: Filter the dried organic layer to remove the drying agent. Remove the isohexanes and any excess allyl alcohol using a rotary evaporator or by simple distillation.

-

Purification: Purify the crude this compound by vacuum distillation. The boiling point of this compound is approximately 89-93 °C at 3 mm Hg.[6] Collect the fraction that distills at the correct temperature and pressure. The expected yield is approximately 38.0 g (86%).

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [2] |

| Molecular Weight | 176.21 g/mol | [2] |

| Appearance | Colorless, slightly viscous liquid | [2] |

| Odor | Fruity, honey-like | [1] |

| Boiling Point | 239-240 °C @ 760 mm Hg | [2] |

| 89-93 °C @ 3 mm Hg | [6] | |

| Density | 1.033-1.041 g/mL @ 25 °C | [2] |

| Refractive Index | 1.507-1.510 @ 20 °C | [7] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): Spectra available in databases such as SpectraBase confirm the structure of this compound. Key expected signals include those for the aromatic protons, the benzylic protons, and the protons of the allyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides evidence for the carbon framework of the molecule. Data is available in spectral databases like SpectraBase.[8]

IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present in this compound. Key expected absorption bands are:

-

~1735 cm⁻¹: Strong C=O stretch of the ester.

-

~3030 cm⁻¹: C-H stretches of the aromatic ring and the vinyl group.

-

~1645 cm⁻¹: C=C stretch of the allyl group.

-

~1200-1000 cm⁻¹: C-O stretch of the ester.

-

~990 and 920 cm⁻¹: Out-of-plane bending for the =CH₂ of the allyl group.

Spectra are available for reference in the PubChem database.[2]

Conclusion

The synthesis of this compound from phenylacetic acid via Fischer esterification is a robust and well-established method. By employing an acid catalyst and effectively removing the water byproduct, high yields of the desired ester can be achieved. This guide has provided a detailed protocol for this synthesis, along with comprehensive data for the characterization of the final product. The presented information is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H12O2 | CID 15717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. athabascau.ca [athabascau.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. allyl phenyl acetate, 1797-74-6 [thegoodscentscompany.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

The Enigmatic Presence of Allyl Phenylacetate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl phenylacetate (B1230308), a volatile ester known for its characteristic fruity, honey-like aroma, is a compound of interest in the flavor, fragrance, and potentially pharmaceutical industries. While widely utilized as a synthetic additive, its natural occurrence in plants is a subject of considerable ambiguity and sparse documentation. This technical guide provides a comprehensive review of the current, albeit conflicting, evidence regarding the presence of allyl phenylacetate in botanical sources. It aims to consolidate the available data, highlight the significant gaps in our understanding, and propose methodologies for future research. This document addresses the compound's reported occurrences, presents a hypothetical biosynthetic pathway, and outlines a general experimental workflow for its detection and quantification in plant matrices. The information is intended to serve as a foundational resource for researchers investigating plant-derived secondary metabolites and their potential applications.

Natural Occurrence: Conflicting Evidence and Scarcity of Data

The natural origin of this compound is not well-established in scientific literature. While some chemical databases and secondary sources have reported its presence in specific plant species, comprehensive analytical studies of these same plants often fail to corroborate these claims. This discrepancy underscores a critical need for rigorous, validated analytical investigations.

Initial database entries suggested the presence of this compound in mango (Mangifera indica) and betel leaf (Piper betle). However, multiple detailed gas chromatography-mass spectrometry (GC-MS) analyses of volatile compounds from a wide range of mango cultivars have not listed this compound as a constituent[1][2][3].

The evidence for its presence in Piper betle is slightly more substantial but remains inconsistent. One study identified 4-allyl phenylacetate as a primary component of essential oil from Indonesian betel leaves[4]. Another investigation of betel leaf essential oil from Vietnam detected 4-allylphenyl acetate (B1210297) as a minor component[5]. Conversely, other detailed chemical analyses of P. betle essential oils from different geographical locations did not report its presence, instead identifying other phenylpropanoids like eugenol, safrole, and chavicol as the major constituents[6][7][8]. This suggests that the occurrence of this compound may be restricted to specific chemotypes or varieties of P. betle, or it could be a result of misidentification in earlier studies.

Table 1: Reported Natural Occurrence of this compound

| Plant Species | Common Name | Part of Plant | Reported Presence | Primary Scientific Validation |

| Mangifera indica | Mango | Fruit | Reported in chemical databases[1][3] | Not confirmed in multiple comprehensive volatile analyses[1][2][3] |

| Piper betle L. | Betel Leaf | Leaf | Main component (Indonesia)[4], Minor component (Vietnam)[5] | Inconsistent; not found in studies from other regions[6][7][8] |

Biosynthesis: A Hypothetical Pathway

The precise biosynthetic pathway for this compound in plants has not been elucidated. However, based on known metabolic pathways for related compounds, a hypothetical route can be proposed. This pathway would likely involve precursors from the shikimate pathway, which is the source of aromatic amino acids like L-phenylalanine.

The biosynthesis can be broken down into two main parts: the formation of the phenylacetyl moiety and the generation of the allyl group, followed by their esterification.

-

Formation of Phenylacetic Acid (PAA): Phenylacetic acid is a known plant auxin, and its biosynthesis from L-phenylalanine is established. It can proceed through several intermediates, with the phenylpyruvic acid pathway being a primary route[9].

-

Formation of Allyl Alcohol: The generation of an allyl group in plants is less straightforward. In the context of allylphenols like eugenol, the allyl side chain is formed through a reduction cascade from a cinnamoyl-CoA precursor[10]. A similar reduction of a phenylacetyl-CoA intermediate could potentially lead to 2-phenylethanol, but not directly to allyl alcohol. A more plausible route to allyl alcohol could involve pathways related to isoprenoid biosynthesis or other less common metabolic transformations.

-

Esterification: The final step would be an esterification reaction between a phenylacetyl moiety (likely activated as phenylacetyl-CoA) and allyl alcohol, catalyzed by an acyltransferase.

dot```dot graph Hypothetical_Biosynthesis { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=8, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node styles substance [fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,solid"]; pathway_label [shape=plaintext, fontcolor="#202124"];

// Pathway Definition { rank=same; shikimate [label="Shikimate Pathway", shape=plaintext, fontcolor="#202124"]; }

{ rank=same; phe [label="L-Phenylalanine", class="substance"]; }

{ rank=same; ppa [label="Phenylpyruvic Acid", class="substance"]; paa [label="Phenylacetic Acid", class="substance"]; allyl_precursor [label="Allyl Precursor\n(e.g., from Isoprenoid Pathway)", class="substance"]; }

{ rank=same; pa_coa [label="Phenylacetyl-CoA", class="substance"]; allyl_alcohol [label="Allyl Alcohol", class="substance"]; }

{ rank=same; allyl_phenylacetate [label="this compound", class="substance", fillcolor="#FBBC05", fontcolor="#202124"]; }

// Edges shikimate -> phe; phe -> ppa [label="Aromatic Amino Acid\nAminotransferase"]; ppa -> paa [label="Decarboxylase/\nOxidoreductase Steps"]; paa -> pa_coa [label="CoA Ligase"]; allyl_precursor -> allyl_alcohol [label="Multiple Steps"]; pa_coa -> allyl_phenylacetate [arrowhead=none]; allyl_alcohol -> allyl_phenylacetate [label="Acyltransferase\n(Hypothetical)"]; }

Caption: General workflow for this compound analysis.

Signaling Pathways and Physiological Role

Currently, there is no information available in the scientific literature regarding any specific signaling pathways or physiological roles of this compound in plants. Its precursor, phenylacetic acid (PAA), is a known natural auxin that influences plant growth and development, particularly root formation.[9][11][12] It is plausible that if this compound is naturally present, it may serve as a volatile signal in plant-insect or plant-pathogen interactions, given its aromatic properties. It could also be a detoxification or storage form of PAA. However, these possibilities are purely speculative and require experimental validation.

Conclusion and Future Directions

The natural occurrence of this compound in plants is poorly substantiated. The conflicting reports in the literature, coupled with a lack of rigorous, reproducible analytical data, render its status as a natural product uncertain. For researchers in drug development and natural products chemistry, this presents both a challenge and an opportunity.

Future research should focus on:

-

Targeted Analytical Studies: Performing systematic GC-MS and/or GCxGC-TOFMS analyses on various cultivars and geographical variants of Mangifera indica and Piper betle to definitively confirm or refute the presence of this compound.

-

Biosynthetic Pathway Elucidation: Using isotopic labeling studies and transcriptomic analysis to investigate the potential biosynthetic route of this ester in plants where its presence is confirmed.

-

Bioactivity Screening: If its natural occurrence is verified, exploring the potential ecological roles and pharmacological activities of this compound, distinguishing its effects from those of its precursor, phenylacetic acid.

Until such studies are conducted, this compound should be primarily considered a synthetic compound, with its reported natural occurrences treated with caution.

References

- 1. Profiling of volatile fragrant components in a mini-core collection of mango germplasms from seven countries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. connectjournals.com [connectjournals.com]

- 4. Study on the Improvement of Essential Oil Quality and Its Repellent Activity of Betel Leaves Oil (Piper betle l.) from Indonesia – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijaers.com [ijaers.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigations on Piper betle grown in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Biosynthesis of Allyl and Propenyl Phenols and Related Phenylpropanoid Moieties [biocyclopedia.com]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

The Olfactory Profile of Allyl Phenylacetate: A Technical Guide for Sensory Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) is a synthetic aroma chemical widely utilized in the flavor and fragrance industry. Its distinct olfactory profile contributes significantly to a variety of commercial products. Understanding the detailed sensory characteristics of this molecule is crucial for its effective application in product development and for fundamental research in olfaction. This technical guide provides an in-depth overview of the olfactory profile of allyl phenylacetate, including its sensory descriptors, interaction with olfactory receptors, and the experimental protocols required for its comprehensive sensory evaluation.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and application in sensory studies.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₂O₂ | [1] |

| Molar Mass | 176.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| CAS Number | 1797-74-6 | [1] |

| Boiling Point | 239-240 °C | [2] |

| Vapor Pressure | 0.0119 hPa @ 20°C | [1] |

Olfactory Profile of this compound

The odor of this compound is complex and is primarily characterized by a combination of fruity and sweet notes.

Qualitative Olfactory Profile

Sensory evaluations have consistently described the odor of this compound with the following primary descriptors:

-

Fruity: This is the most dominant characteristic, often described with nuances of pineapple.[1]

-

Sweet: A strong sweet note is a key feature of its profile.[1]

-

Honey: A distinct honey-like aroma is frequently reported.[3]

Secondary and tertiary notes that provide further complexity to its profile include:

One source provides a semi-quantitative breakdown of its odor profile as follows:

| Odor Descriptor | Percentage |

| Fruity | 86.68% |

| Sweet | 86.30% |

| Honey | 64.32% |

| Floral | 58.65% |

| Balsamic | 54.49% |

Source: Scent.vn[1]

Quantitative Olfactory Data

Interaction with Olfactory Receptors

Recent research has identified specific olfactory receptors (ORs) that are activated by this compound. This information is vital for understanding the molecular basis of its perception. This compound is a known ligand for the human olfactory receptors OR1A1 and OR2W1 .[5][6] The activation of this specific combination of receptors by this compound molecules is the initial step in the neural signaling that ultimately leads to the perception of its characteristic scent.

Olfactory Signal Transduction Pathway

The binding of an odorant molecule, such as this compound, to an olfactory receptor initiates a cascade of intracellular events within the olfactory sensory neuron. This process, known as signal transduction, converts the chemical signal into an electrical signal that is transmitted to the brain. The diagram below illustrates the key steps in this pathway.

Caption: Olfactory signal transduction pathway initiated by an odorant.

Experimental Protocols for Sensory Analysis

To quantitatively characterize the olfactory profile of this compound, standardized sensory evaluation methodologies are employed. These protocols are designed to minimize bias and ensure the reliability and validity of the results.

Odor Detection Threshold Determination

The odor detection threshold is the minimum concentration of a substance that can be detected by a certain percentage of a sensory panel, typically 50%.

Methodology (ASTM E679 - Ascending Forced-Choice Method):

-

Panelist Selection and Training: A panel of at least 16-20 individuals is selected and trained to recognize and respond to olfactory stimuli consistently. Panelists are screened for anosmia to the target compound.

-

Sample Preparation: A series of dilutions of this compound in an odorless solvent (e.g., diethyl phthalate (B1215562) or mineral oil) is prepared. The concentration range should span from well below the expected threshold to clearly detectable levels.

-

Presentation: Samples are presented to panelists in a controlled environment with respect to temperature, humidity, and airflow. A common method is the use of glass sniffing jars or olfactometers.

-

Forced-Choice Task: In each trial, a panelist is presented with three samples: two blanks (solvent only) and one containing a specific dilution of this compound. The panelist's task is to identify the odorous sample.

-

Ascending Concentration Series: The test begins with the lowest concentration and proceeds to higher concentrations.

-

Data Analysis: The individual threshold is determined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then calculated as the geometric mean of the individual thresholds.

Sensory Intensity Rating

Intensity rating provides a quantitative measure of the perceived strength of an odor at a given concentration.

Methodology (Labeled Magnitude Scale - LMS):

-

Panelist Training: Panelists are trained to use a labeled magnitude scale, which is a semantic scale of perceptual intensity characterized by a quasi-logarithmic spacing of its verbal labels (e.g., "barely detectable," "weak," "moderate," "strong," "very strong," "strongest imaginable").

-

Sample Preparation: A range of concentrations of this compound is prepared.

-

Evaluation: Panelists are presented with each concentration and asked to rate the perceived intensity of the odor on the LMS.

-

Data Analysis: The verbal labels are converted to numerical values, and the mean intensity rating for each concentration is calculated. This allows for the generation of a dose-response curve.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines gas chromatographic separation with sensory detection to identify the specific compounds in a mixture that contribute to the overall aroma. While this compound is a single compound, GC-O is crucial for ensuring its purity and for studying its aroma contribution in complex fragrance mixtures.

Methodology:

-

Instrumentation: A gas chromatograph is equipped with a sniffing port at the column outlet, allowing a trained panelist to smell the effluent as it elutes. The effluent is typically split between the sniffing port and a chemical detector (e.g., a flame ionization detector or mass spectrometer).

-

Sample Injection: A solution of this compound is injected into the GC.

-

Olfactory Evaluation: As the compound elutes and passes through the sniffing port, the panelist records the perceived odor, its intensity, and its duration.

-

Data Correlation: The timing of the olfactory event is correlated with the peak on the chromatogram from the chemical detector to confirm the identity of the odor-active compound.

The following diagram illustrates a typical workflow for the sensory evaluation of an aroma chemical.

Caption: General workflow for sensory evaluation of an aroma chemical.

Conclusion

This compound possesses a characteristic and commercially valuable olfactory profile dominated by fruity, sweet, and honey notes. Its interaction with specific olfactory receptors, OR1A1 and OR2W1, provides a molecular basis for its perception. While specific quantitative sensory data for this compound is not widely published, the standardized experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to conduct their own comprehensive sensory evaluations. A thorough understanding of both the qualitative and quantitative aspects of its aroma profile, along with its receptor interactions, is essential for the informed and effective use of this compound in both commercial applications and scientific research.

References

- 1. scent.vn [scent.vn]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. allyl phenyl acetate, 1797-74-6 [thegoodscentscompany.com]

- 5. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Allyl Phenylacetate: A Comprehensive Technical Guide for Flavor and Fragrance Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) is a synthetic aroma chemical prized for its unique and complex olfactory profile. Characterized by a sweet, honey-like aroma with fruity and floral undertones, it finds extensive application in the flavor and fragrance industries.[1][2] This technical guide provides an in-depth overview of allyl phenylacetate, including its chemical properties, synthesis, applications in flavor and fragrance formulations, and its interaction with human olfactory receptors.

Chemical and Physical Properties

This compound is an ester of allyl alcohol and phenylacetic acid.[1] It is a colorless to pale yellow liquid with a distinctive sweet, honey, and fruity aroma.[2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₂O₂ | [3] |

| Molecular Weight | 176.21 g/mol | [3] |

| CAS Number | 1797-74-6 | [3] |

| FEMA Number | 2039 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor Profile | Sweet, honey, fruity, floral, rummy | [2] |

| Boiling Point | 239-240 °C at 760 mmHg | [3] |

| Flash Point | >100 °C (>212 °F) | [2] |

| Specific Gravity | 1.033–1.041 @ 25°C | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |

Synthesis of this compound

The most common method for synthesizing this compound is through the Fischer-Speier esterification of phenylacetic acid with allyl alcohol, using an acid catalyst.[1][4][5]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Phenylacetic acid

-

Allyl alcohol (in excess)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Apparatus for reflux with a Dean-Stark trap

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine phenylacetic acid, a molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.[6][7]

-

Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.[6][8]

-

Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and then again with water.[6]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by vacuum distillation to obtain the final product.[7]

Applications in Flavor Chemistry

This compound is valued in flavor compositions for its ability to impart sweet, honey-like notes.[2] It is particularly effective in creating honey, pineapple, and various fruit and rum flavors.[9]

Usage Levels in Food Products:

| Food Category | Typical Use Level (ppm) |

| Baked Goods | 10 - 40 |

| Candy | 10 - 15 |

Data compiled from available industry information.[9]

Experimental Protocol: Sensory Evaluation for Flavor Threshold Determination (Triangle Test)

The triangle test is a common method to determine if a sensory difference exists between two samples, which can be adapted to find a detection threshold.[10][11][12][13][14]

Objective: To determine the minimum concentration of this compound detectable in a specific food or beverage matrix.

Materials:

-

A panel of trained sensory assessors (typically 15-25).

-

A series of samples of the food/beverage matrix with increasing concentrations of this compound.

-

A control sample of the matrix without any added this compound.

-

Identical, coded sample containers.

-

Palate cleansers (e.g., unsalted crackers, filtered water).

Procedure:

-

Prepare a range of concentrations of this compound in the desired matrix.

-

For each concentration level, present three coded samples to each panelist: two will be the control, and one will contain the this compound. The order of presentation should be randomized for each panelist.[10]

-

Instruct the panelists to evaluate the samples from left to right and identify the "odd" or "different" sample.[13]

-

Record the responses of each panelist for each concentration level.

-

The detection threshold is typically defined as the concentration at which a statistically significant number of panelists can correctly identify the odd sample.

Applications in Fragrance Chemistry

In perfumery, this compound contributes a sweet, floral, and slightly animalic honey note, often reminiscent of jasmine.[12] It is used to enhance and add complexity to floral and oriental fragrance compositions.

Example Fragrance Accord Component: While specific formulations are proprietary, this compound can be a valuable component in building jasmine and honey accords, often blended with other materials like benzyl (B1604629) acetate, indole, and various floral and sweet notes.

Experimental Protocol: Stability Testing of this compound in a Fragrance Base

Objective: To evaluate the stability of this compound in a hydroalcoholic fragrance base under accelerated aging conditions.

Materials:

-

This compound

-

Hydroalcoholic fragrance base (e.g., ethanol/water mixture)

-

Control sample (fragrance base without this compound)

-

Glass vials with airtight seals

-

Oven for accelerated aging (e.g., at 40-45°C)

-

GC-MS for chemical analysis

-

Trained sensory panel for olfactory evaluation

Procedure:

-

Prepare a solution of this compound in the fragrance base at a typical concentration.

-

Prepare a control sample of the fragrance base without the aroma chemical.

-

Store samples under different conditions:

-

Accelerated aging: in an oven at a constant elevated temperature (e.g., 40°C).

-

Room temperature: as a control for real-time aging.

-

Light exposure: under a UV lamp to assess photodegradation.

-

-

At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), analyze the samples.

-

Chemical Analysis (GC-MS): Quantify the concentration of this compound to determine its degradation over time.

-

Olfactory Evaluation: A trained sensory panel evaluates the odor profile of the samples compared to a freshly prepared standard to detect any changes in scent.

Interaction with Olfactory Receptors and Signaling Pathway

This compound is a known ligand for the human olfactory receptor OR51L1.[1][15] Olfactory receptors are G-protein coupled receptors (GPCRs) located on the surface of olfactory receptor neurons in the nasal epithelium.[16] The binding of an odorant molecule, such as this compound, to its specific receptor initiates a signal transduction cascade.

This cascade typically involves the activation of a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[17][18] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, ultimately resulting in the perception of smell.[18]

Conclusion

This compound is a versatile and valuable aroma chemical with a distinct honey-sweet and fruity-floral character. Its applications in both flavor and fragrance are well-established, contributing significantly to the creation of appealing and complex sensory experiences. A thorough understanding of its chemical properties, synthesis, and interaction with the olfactory system is crucial for its effective utilization in research, product development, and various scientific disciplines. Further research into its specific flavor and odor thresholds across different matrices would be beneficial for more precise formulation control.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. allyl phenyl acetate, 1797-74-6 [thegoodscentscompany.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Triangle Test [sensorysociety.org]

- 11. bjcp.org [bjcp.org]

- 12. The Triangle Test — BrewSake.org [brewsake.org]

- 13. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]

- 14. ctv-jve-journal.org [ctv-jve-journal.org]

- 15. OR51L1 olfactory receptor family 51 subfamily L member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 17. Reactome | Olfactory Signaling Pathway [reactome.org]

- 18. researchgate.net [researchgate.net]

Toxicological Profile of Allyl Phenylacetate: A Comprehensive Guide for Risk Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (B1230308) (CAS No. 1797-74-6) is an ester widely used as a fragrance ingredient in various consumer products. A thorough understanding of its toxicological profile is essential for ensuring its safe use and for conducting comprehensive risk assessments. This technical guide provides an in-depth overview of the available toxicological data for allyl phenylacetate, including acute and repeated dose toxicity, and genotoxicity. Detailed experimental protocols for key toxicological assays are presented, along with visualizations of its metabolic pathway and the signaling cascades associated with its toxic effects.

Toxicological Data Summary

The toxicological data for this compound is summarized below. It is important to note that for some endpoints, data from read-across analogs have been used to inform the risk assessment.

Quantitative Toxicity Data

| Endpoint | Test Species | Route | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | 650 mg/kg bw | Safety data sheet - Advanced Biotech[1] |

| LD50 | Rabbit | Dermal | >310 mg/kg bw | Safety data sheet - Advanced Biotech[1] |

| Repeated Dose Toxicity | ||||

| NOAEL (90-day study) | Rat | Oral | 25 mg/kg bw/day (read-across from diallyl phthalate) | RIFM fragrance ingredient safety assessment[2] |

Genotoxicity

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of study results. The following sections outline the standard protocols for assessing acute toxicity, genotoxicity, and repeated dose toxicity, based on internationally recognized guidelines.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

The acute oral toxicity is determined using the Up-and-Down Procedure to minimize the number of animals required.

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

-

Housing and Fasting: Animals are housed in standard conditions and fasted prior to dosing (food, but not water, is withheld).

-

Dose Administration: The test substance is administered orally by gavage in a single dose.

-

Dosing Procedure:

-

A single animal is dosed at a starting dose level.

-

The animal is observed for signs of toxicity and mortality over a specified period (typically 48 hours).

-

If the animal survives, the next animal is dosed at a higher dose level.

-

If the animal dies, the next animal is dosed at a lower dose level.

-

This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

-

-

Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded weekly.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[3][4][5][6]

-

Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are selected to detect different types of point mutations.[3][4]

-

Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from the liver of induced rats, to mimic mammalian metabolism.[4][5]

-

Exposure:

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted for each plate.

-

Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.[6]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test assesses the ability of a substance to induce chromosomal damage in cultured mammalian cells.[7][8][9]

-

Cell Lines: Appropriate cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[10][11]

-

Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix).

-

Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a defined period.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

-

Data Analysis: A positive response is characterized by a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.[7]

Metabolic Pathway and Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its metabolism to reactive intermediates.

Metabolic Activation of this compound

This compound undergoes hydrolysis, catalyzed by esterases, to yield allyl alcohol and phenylacetic acid. Allyl alcohol is then metabolized by alcohol dehydrogenase (ADH) to acrolein, a highly reactive and toxic α,β-unsaturated aldehyde.[7][12] Acrolein is the ultimate toxicant responsible for the observed adverse effects.[12][13]

Metabolic activation of this compound to the reactive metabolite, Acrolein.

Acrolein-Induced Cellular Stress and Apoptotic Signaling

Acrolein is a potent electrophile that can react with cellular nucleophiles, such as proteins and DNA, leading to cellular dysfunction and toxicity.[12] The primary mechanisms of acrolein-induced toxicity involve the induction of oxidative stress, endoplasmic reticulum (ER) stress, DNA damage, and ultimately, apoptosis.[1][2][14]

-

Oxidative Stress: Acrolein can deplete cellular glutathione (B108866) (GSH), a key antioxidant, and increase the production of reactive oxygen species (ROS).[1][12] This imbalance leads to oxidative damage to lipids, proteins, and DNA.

-

ER Stress: The accumulation of acrolein-adducted and misfolded proteins in the endoplasmic reticulum triggers the unfolded protein response (UPR), a cellular stress response.[2][14]

-

DNA Damage Response: Acrolein can form adducts with DNA, leading to DNA damage. This activates DNA damage response (DDR) pathways, such as the ATM/Chk2 and ATR/Chk1 signaling cascades, which can lead to cell cycle arrest.

-

Mitochondrial Apoptosis: Persistent cellular stress and DNA damage can trigger the mitochondrial pathway of apoptosis. This involves the translocation of pro-apoptotic proteins like Bax to the mitochondria, release of cytochrome c, and activation of caspases (e.g., caspase-9 and caspase-3), leading to programmed cell death.[1]

Signaling pathways activated by the reactive metabolite, Acrolein, leading to cellular toxicity.

Conclusion

The available toxicological data for this compound, supported by read-across from structural analogs, indicate a moderate order of acute toxicity and a No-Observed-Adverse-Effect Level of 25 mg/kg bw/day for repeated oral exposure. It is not considered to be genotoxic. The primary mechanism of toxicity is through its metabolic activation to acrolein, which induces cellular damage via oxidative stress, ER stress, and DNA damage, ultimately leading to apoptosis. This comprehensive toxicological profile provides a robust basis for the risk assessment of this compound in various applications. Further studies providing quantitative genotoxicity data for this compound itself would strengthen the existing dataset.

References

- 1. Acrolein induces a cellular stress response and triggers mitochondrial apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ROLE OF ENDOPLASMIC RETICULUM STRESS IN ACROLEIN-INDUCED ENDOTHELIAL ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. High-throughput and high content micronucleus assay in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspects of allyl alcohol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Salmonella mutagenicity test: evaluation of 29 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of an automated in vitro micronucleus assay in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the micronucleus test in vitro using Chinese hamster cells: results of four chemicals weakly positive in the in vivo micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Allyl alcohol toxicity in isolated renal epithelial cells: protective effects of low molecular weight thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acrolein cytotoxicity in hepatocytes involves endoplasmic reticulum stress, mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of acrolein induces toxicity in human umbilical vein endothelial cells: Oxidative stress, DNA damage response, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Allyl Phenylacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of allyl phenylacetate (B1230308), a key fragrance and flavoring agent. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to Allyl Phenylacetate

This compound (C₁₁H₁₂O₂) is a colorless, slightly viscous liquid recognized for its distinct honey-like and fruity aroma.[1][2][3] It is utilized in the food and fragrance industries and is classified as a synthetic flavoring agent.[1][3] Understanding its solubility is crucial for its application in various formulations, including drug delivery systems where excipient compatibility is paramount.

Chemical and Physical Properties: [4]

-

Molecular Formula: C₁₁H₁₂O₂[4]

-

Molecular Weight: 176.21 g/mol [4]

-

Boiling Point: 239-240 °C[1]

-

Density: Approximately 1.037 g/mL at 25 °C[1]

-

LogP: 2.81[1]

Solubility Data

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 25 | 181.9 mg/L | Estimated[2][5] |

| Alcohol | Not Specified | Soluble | Qualitative[5] |

| Oils | Not Specified | Miscible | Qualitative[3][6] |

| Most Organic Solvents | Not Specified | Soluble | Qualitative[7] |

The LogP value of 2.81 indicates a lipophilic nature, which is consistent with its observed solubility in organic solvents and insolubility in water.[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the principle of preparing a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials

-

This compound (≥99% purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

3.2. Methodology

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol).

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

-

Equilibrium Solubility Determination:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, centrifuge the samples at a high speed to separate the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant.

-

-

Quantification:

-

Dilute the aliquot with a suitable solvent to a concentration within the range of the calibration standards.

-

Analyze the diluted sample using HPLC or GC.